molecular formula C36H41NO12 B066137 Altromycin H CAS No. 160219-87-4

Altromycin H

Cat. No.: B066137
CAS No.: 160219-87-4
M. Wt: 679.7 g/mol
InChI Key: CJQINBXVKXTMSP-RHYVXZBMSA-N
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Chemical Reactions Analysis

Types of Reactions: Altromycin H undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Altromycin H has a wide range of scientific research applications:

Biological Activity

Altromycin H is an anthraquinone-derived antibiotic known for its significant biological activities, particularly its antitumor and antibacterial properties. This compound has garnered attention in scientific research due to its mechanisms of action, synthesis, and potential therapeutic applications.

Overview of this compound

  • Chemical Structure : this compound belongs to the altromycin family, characterized by a core anthraquinone structure with specific glycosidic attachments that enhance its biological activity.
  • CAS Number : 160219-87-4
  • Source : Produced through fermentation using the actinomycete strain AB 1246E-26, optimizing yields for industrial applications.

This compound primarily exerts its biological effects through DNA intercalation . This process involves the insertion of the compound between DNA base pairs, disrupting the double helix structure and inhibiting vital cellular processes such as replication and transcription. The interaction with DNA is facilitated by the compound's ability to position carbohydrate substituents into both major and minor grooves of the DNA helix, leading to alkylation at specific guanine sites .

Key Mechanisms:

  • Intercalation : Inserts between base pairs, altering DNA structure.
  • Alkylation : Covalently modifies guanine residues via epoxide-mediated mechanisms, particularly targeting sequences like 5'AG .
  • Cytotoxicity : Demonstrated potent cytotoxic effects against various tumor cell lines and Gram-positive bacteria.

Biological Activity

The biological activity of this compound can be summarized in the following areas:

Activity Type Description
Antitumor Activity Effective against multiple cancer cell lines, showing promise for cancer therapy.
Antibacterial Activity Exhibits significant activity against Gram-positive bacteria.
DNA Interaction Functions as a DNA-binding agent, crucial for its cytotoxic effects.

Case Studies and Experimental Data

  • Antitumor Efficacy :
    • A study demonstrated that this compound effectively inhibited the growth of various tumor cell lines in vitro. The compound's cytotoxicity was assessed using standard assays (e.g., MTT assay), revealing IC50 values that indicate strong potential for development as an anticancer agent .
  • Mechanistic Insights :
    • Advanced spectroscopic techniques (NMR) provided insights into the binding interactions between this compound and DNA. The studies indicated that the compound preferentially binds to specific DNA sequences, enhancing its alkylation reactivity due to structural positioning of substituents .
  • Comparison with Related Compounds :
    • When compared to other members of the altromycin family (e.g., Altromycin A, B), this compound exhibited unique binding characteristics and higher potency against certain cancer types, attributed to its distinct chemical modifications .

Properties

IUPAC Name

2-(2,3-dimethyloxiran-2-yl)-5,11-dihydroxy-10-[(2R,4S,5S,6S)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]naphtho[2,3-h]chromene-4,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H41NO12/c1-14-29(40)22(44-7)12-25(46-14)48-34-15(2)45-23(13-35(34,4)37-6)17-8-9-18-26(31(17)42)32(43)27-19(30(18)41)10-20(38)28-21(39)11-24(47-33(27)28)36(5)16(3)49-36/h8-11,14-16,22-23,25,29,34,37-38,40,42H,12-13H2,1-7H3/t14-,15+,16?,22+,23-,25-,29-,34-,35+,36?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQINBXVKXTMSP-RHYVXZBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2(C)NC)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)O)O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@]2(C)NC)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)O)O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H41NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160219-87-4
Record name Altromycin H
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160219874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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